molecular formula C13H9ClINO B11688960 N-(2-chlorophenyl)-2-iodobenzamide

N-(2-chlorophenyl)-2-iodobenzamide

Cat. No.: B11688960
M. Wt: 357.57 g/mol
InChI Key: JWIBWYAPVTUQDU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-iodobenzamide is a halogenated benzamide derivative characterized by a 2-iodobenzoyl group linked to a 2-chlorophenylamine moiety. This compound has been utilized in palladium-catalyzed C–H activation reactions to synthesize phenanthridinones, achieving yields of 70% under optimized conditions . Its structure, featuring both iodine and chlorine substituents, enhances electrophilicity and steric effects, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H9ClINO

Molecular Weight

357.57 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-iodobenzamide

InChI

InChI=1S/C13H9ClINO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17)

InChI Key

JWIBWYAPVTUQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2-chloroaniline. The process can be carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2-iodobenzoic acid and the amine group of 2-chloroaniline .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the ortho position is highly susceptible to nucleophilic displacement. Reactions include:

Cyclization Reactions

Palladium nanoparticles catalyze intramolecular cyclization of iodobenzamides to form phenanthridinones. For example, N-methyl-N-(4-bromophenyl)-2-iodobenzamide cyclizes to phenanthridinone 2n under Pd-PVP nanoparticle catalysis . While direct evidence for N-(2-chlorophenyl)-2-iodobenzamide is lacking, analogous substrates suggest:

Reaction ConditionsKey ProductsYield
Pd-PVP NPs (5 mol%), DMF, 120°CPhenanthridinone derivativesUp to 35% (dehalogenated cyclization)

Structural Influences on Reactivity

  • Hydrogen bonding : The amide N–H group (if present) can form hydrogen bonds, stabilizing molecular packing in crystals .

  • Halogen bonding : The iodine atom participates in C–I⋯π(ring) interactions, influencing crystal packing and potentially reaction pathways .

  • Steric effects : Bulky substituents (e.g., 2-chlorophenyl) may hinder intramolecular cyclization or intermolecular interactions .

Reaction Optimization (Catalytic Cross-Coupling)

Data from related Sonogashira reactions highlight critical factors:

ParameterOptimal ValuesOutcome
SolventCH₂Cl₂ or THFHigher conversions (up to 94%)
Temperature100°CBalanced selectivity and yield
Catalyst loading0.4 mol% PdCl₂(PPh₃)₂Efficient for isoindolinone formation

Scientific Research Applications

Biological Activities

N-(2-chlorophenyl)-2-iodobenzamide exhibits potential biological activities due to its structural features, which may facilitate interactions with various biological targets.

Pharmacological Potential

  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to act as enzyme inhibitors. The presence of halogens can enhance binding affinity to specific targets.
  • Receptor Antagonism : The compound may serve as a receptor antagonist, influencing pathways related to neurotransmission and cellular signaling.

Case Studies

Several studies have investigated the applications of this compound in various contexts:

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.

Antimicrobial Properties

Research has shown that this compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential use in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies using macrophage models demonstrated that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This highlights its potential utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Melting Points and Molecular Weights of Selected 2-Iodobenzamide Derivatives

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents
This compound Not reported 357.57 2-Cl, 2-I
N-(2-Ethylphenyl)-2-iodobenzamide 190–191 351.18 2-C₂H₅, 2-I
N-(3-Acetylphenyl)-2-Cl-5-I-benzamide Discontinued 399.61 3-COCH₃, 2-Cl, 5-I
N-(3-Cyano-4-fluorophenyl)-5-F-2-I-benzamide Not reported 384.12 3-CN, 4-F, 5-F, 2-I

Spectroscopic and Analytical Data

  • NMR Shifts : The carbonyl signal in N-(4-chlorophenyl)-2-iodobenzamide appears at δ 165.29 ppm (DMSO-d₆), whereas ortho-substituted derivatives may show upfield shifts due to anisotropic effects .
  • Crystallography : Tools like ORTEP-3 and WinGX are critical for analyzing bond lengths and angles, revealing that side-chain substitutions (e.g., chloro vs. iodo) minimally affect C(S)-C(O) bond lengths but alter lattice parameters .

Biological Activity

N-(2-chlorophenyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzamides, characterized by the presence of a chlorophenyl and iodobenzamide moiety. The synthesis typically involves halogenation and amide formation, which can be achieved through various chemical pathways. For instance, derivatives such as N-(4-chlorophenyl)-2-iodobenzamide have been synthesized and evaluated for their biological properties, indicating a broader interest in this class of compounds .

The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies have shown that benzamide derivatives can act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression. For example, compounds with similar structures have demonstrated inhibition of inducible nitric oxide synthase (iNOS) and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are crucial in inflammation and tumorigenesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Target IC50 Value Effect
Study 1iNOS9 µg/mLInhibition of NO production
Study 2NF-κB28 µg/mLReduced transcriptional activity
Study 3Mpro4.08 µMAntiviral activity against SARS-CoV-2
Study 4EGFRModerateInhibition of cell proliferation

Case Studies

  • Inflammatory Response Modulation : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting iNOS activity in macrophages. This suggests its potential use in treating inflammatory diseases .
  • Antiviral Activity : A derivative study indicated that similar compounds could effectively inhibit the main protease (Mpro) associated with SARS-CoV-2, showcasing potential antiviral applications for this compound .
  • Anticancer Properties : Research has highlighted the ability of benzamide derivatives to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancers. This positions this compound as a candidate for further exploration in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-chlorophenyl)-2-iodobenzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or through multi-step substitution pathways. For example, sterically hindered substrates like N-methyl-N-(2-chlorophenyl)-2-iodobenzamide have been prepared using Pd nanoparticles, achieving yields of 70–83% under optimized conditions (e.g., solvent choice, temperature, and catalyst loading) . Intermediate steps may involve the formation of oxime derivatives or halogenation reactions, as seen in related benzamide syntheses . Purity can be enhanced via recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. How can X-ray crystallography and computational methods (e.g., DFT) be combined to validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles, while DFT calculations (e.g., B3LYP functional) predict optimized geometries. For example, a study on a structurally similar compound showed a bond length of 1.376 Å for C(9)-N(1) and an angle of 124.87° for C(9)-N(1)-C(19), matching XRD data within 0.01 Å and 1° . Discrepancies due to crystal packing effects can be analyzed using software like SHELXL .

Advanced Research Questions

Q. What role does ³⁵Cl NQR spectroscopy play in analyzing the electronic environment and substituent effects in N-(2-chlorophenyl)-substituted amides?

  • Methodological Answer : ³⁵Cl NQR detects changes in the electric field gradient around chlorine atoms, influenced by substituents on the phenyl ring. For instance, alkyl groups lower NQR frequencies, while electron-withdrawing groups (e.g., aryl or chlorinated alkyl) increase them. Exceptions, such as N-(2-chlorophenyl)-2,2,2-trichloroacetamide, highlight crystal field effects . Correlating NQR data with bond parameters (e.g., C-Cl bond length) from XRD or IR spectroscopy can reveal electronic interactions .

Q. How can palladium-catalyzed C–H activation reactions be employed to functionalize this compound, and what steric factors influence reaction efficiency?

  • Methodological Answer : Pd-catalyzed reactions enable regioselective functionalization at the iodobenzamide core. Steric hindrance from substituents (e.g., 2-chlorophenyl groups) may reduce yields, as seen in substrates like N-methyl-N-(2-chlorophenyl)-2-iodobenzamide (70% yield vs. 83% for less hindered analogues) . Optimizing ligand choice (e.g., bulky phosphines) and reaction time can mitigate steric effects.

Q. What strategies are effective in resolving discrepancies between theoretical and experimental bond parameters (e.g., bond lengths, angles) in halogenated benzamides?

  • Methodological Answer : Discrepancies often arise from solvent effects, crystal packing, or DFT functional limitations. For example, a study comparing B3LYP-optimized geometries with XRD data for a related compound found deviations <0.02 Å in bond lengths, attributed to intermolecular hydrogen bonding . Hybrid functionals (e.g., M06-2X) or dispersion corrections (e.g., D3) may improve accuracy.

Q. How can molecular docking and dynamics simulations predict the bioactivity of this compound derivatives, and what validation steps are necessary?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) can identify binding modes to target proteins, while MD simulations (e.g., GROMACS) assess stability. For a Schiff base derivative, simulations revealed stable interactions with antimicrobial targets over 100 ns, validated by in vitro assays . Experimental validation via fluorescence quenching or enzyme inhibition assays is critical to confirm computational predictions.

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